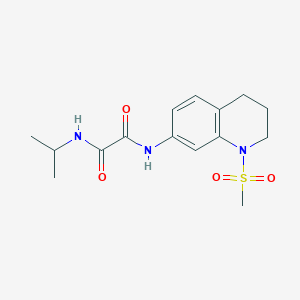

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines

The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position highlights the use of sodium sulfinates as sulfide sources. This method generates environmentally benign byproducts, offering a more environmentally friendly alternative to previous sulfonylation methods. The process yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, showcasing the potential for creating less unpleasantly odorous and more sustainable chemical processes (Xia et al., 2016).

Neuroprotective Potential Against Cerebral Ischemia

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent and selective inhibitor of the non-NMDA glutamate receptor, showcasing neuroprotective effects against global ischemia. Its ability to protect against ischemic challenges, even when administered two hours post-event, underlines its potential as a therapeutic agent in cerebral ischemia management (Sheardown et al., 1990).

Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

The study of the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including QMMSB (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) and QMiPSB, offers insights into their biotransformation. Understanding their metabolic pathways, including ester hydrolysis and glucuronidation, is crucial for their identification in clinical toxicology and for assessing drug-drug interaction risks due to CYP inhibition (Richter et al., 2022).

Antibacterial Activity of Quinoxaline Derivatives

The synthesis and evaluation of 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives for antibacterial activity reveal their potential in veterinary medicine. Specifically, 2-acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide demonstrated good in vitro activity against pathogens like Treponema hyodysenteriae, showcasing the application of quinoxaline derivatives in addressing swine dysentery and other bacterial infections (Dirlam et al., 1983).

Glyoxalase 1 Inhibition for Treating Depression

Research on Glyoxalase 1 (GLO1) inhibitors, such as 8-(methylsulfonylamino)quinoline, underscores their potential in treating depression and anxiety. By targeting GLO1, a Zn2+-dependent enzyme, these inhibitors can elevate methylglyoxal levels in the brain and reduce depression-like behavior in mice, offering a novel approach to psychiatric illness treatment (Perez et al., 2019).

Propiedades

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)15(20)17-12-7-6-11-5-4-8-18(13(11)9-12)23(3,21)22/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19)(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOIIRYCNLWXQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2362217.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)

![1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362221.png)

![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)

![4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362235.png)

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2362236.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)